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molecular formula C27H19NO2 B8624485 [4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone CAS No. 154135-59-8

[4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone

Cat. No. B8624485
M. Wt: 389.4 g/mol
InChI Key: NNMKTEWNIDWSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599993

Procedure details

In a 500 mL flask equipped with nitrogen inlet, overhead stirring assembly, Dean-Stark trap, and reflux condenser were placed 3-aminophenol (18.5 g, 0.17 mol), 4-phenylethynyl-4'-fluorobenzophenone (43.2 g, 0.14 mol), potassium carbonate (22 g, 0.16 mol), toluene (30 mL), and DMAc (200 mL). The mixture was heated to 142° C. for 8 h, then cooled to room temperature. The reaction mixture was poured into water and the resulting light yellow powder was collected by filtration. Recrystallization from water/acetone (50/50) (v) and sodium dithionite (0.5 g) afforded 51.8 g (95% yield) of the desired product: m.p. 137°-139° C. IR (KBr); 3414 and 3342 cm-1 (NH2); 3040, 1596, and 1499 cm-1 (aromatic C--H); 2216 cm-1 (C≡C), and 1646 cm-1 (C=O): Mass Spec. m/e (relative intensity): M+, 389.4 (100); FW=389.44 g/mol.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1([C:15]#[C:16][C:17]2[CH:31]=[CH:30][C:20]([C:21]([C:23]3[CH:28]=[CH:27][C:26](F)=[CH:25][CH:24]=3)=[O:22])=[CH:19][CH:18]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1>O.CC(N(C)C)=O>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][C:26]1[CH:27]=[CH:28][C:23]([C:21]([C:20]2[CH:30]=[CH:31][C:17]([C:16]#[C:15][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:18][CH:19]=2)=[O:22])=[CH:24][CH:25]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142 °C
Stirring
Type
CUSTOM
Details
overhead stirring assembly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL flask equipped with nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
Dean-Stark trap, and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting light yellow powder was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from water/acetone (50/50) (v) and sodium dithionite (0.5 g)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)C#CC3=CC=CC=C3)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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